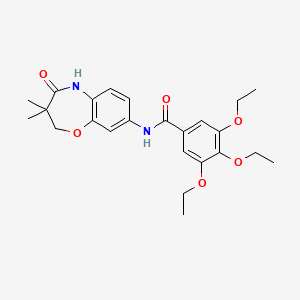

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide

Descripción

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide is a benzoxazepin derivative characterized by a 1,5-benzoxazepin core substituted with a 3,3-dimethyl-4-oxo group and an 8-position-linked 3,4,5-triethoxybenzamide moiety. The 3,4,5-triethoxybenzamide substituent introduces three ethoxy groups on the benzamide aromatic ring, likely enhancing solubility through polar interactions while contributing steric bulk.

Propiedades

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O6/c1-6-29-19-11-15(12-20(30-7-2)21(19)31-8-3)22(27)25-16-9-10-17-18(13-16)32-14-24(4,5)23(28)26-17/h9-13H,6-8,14H2,1-5H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVXMDBKTFRDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazepine core, followed by the introduction of the triethoxybenzamide groups. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific solvents to increase yield and purity .

Análisis De Reacciones Químicas

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: Various nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.

Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Mecanismo De Acción

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzoxazepin derivatives, focusing on substituent variations, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

*Inferred formula: C₂₄H₂₉N₂O₆ (based on benzoxazepin core + triethoxybenzamide).

†Calculated molecular weight.

Key Analysis:

Substituent Effects on Solubility and Binding The target compound’s 3,4,5-triethoxybenzamide group provides three oxygen-rich ethoxy substituents, likely improving aqueous solubility compared to methyl or methoxy analogs (e.g., 921562-93-8) . However, steric bulk may reduce binding affinity in sterically constrained active sites.

Hydrogen-Bonding and Electronic Interactions

- Ethoxy groups in the target compound and 921584-38-5 can act as hydrogen-bond acceptors, contrasting with the purely hydrophobic 3,4-dimethyl group in 921562-93-8 .

- The biphenyl-4-carboxamide substituent (921811-04-3) may engage in π-π stacking with aromatic residues in target proteins, a feature absent in the target compound.

Biological Target Implications

- The sulfonamide derivative 6EW is documented as a ROR-γ ligand , suggesting benzoxazepin derivatives may target nuclear receptors. The target compound’s triethoxy group could modulate selectivity for similar targets.

- Compounds with smaller substituents (e.g., 2-methoxyacetamide in 921810-92-6 ) may exhibit better membrane permeability but reduced target engagement due to weaker H-bonding.

Synthetic and Commercial Considerations Multi-ethoxy substituents (as in the target compound) likely require complex synthesis compared to mono-substituted analogs (e.g., 921584-38-5 ). Commercial availability data (e.g., pricing for 921810-92-6 ) indicate research-scale accessibility for analogs, though the target compound’s availability is unconfirmed.

Actividad Biológica

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrobenzo[b][1,4]oxazepine ring system along with a triethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 370.4 g/mol. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antitumor Activity

Research has indicated that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide exhibits significant antitumor properties. In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound also shows promise in neuroprotection. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | Protects neuronal cells from oxidative damage | |

| Enzyme Inhibition | Modulates key metabolic enzymes |

Case Study: Antitumor Efficacy

In a study published in 2024, researchers evaluated the antitumor efficacy of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Neuroprotection in Animal Models

Another study investigated the neuroprotective effects in a mouse model of Parkinson's disease. Mice treated with the compound showed improved motor function and reduced dopaminergic neuron loss compared to controls. Histological analysis confirmed decreased levels of oxidative stress markers in treated animals.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound, given its benzoxazepine and triethoxybenzamide moieties?

- Methodological Answer : The synthesis requires multi-step optimization due to the fused benzoxazepine ring and sterically hindered triethoxy substituents. Key steps include:

- Cyclization : Use of acid catalysts (e.g., TFA) for benzoxazepine ring closure, ensuring proper regioselectivity .

- Amide Coupling : Activate the carboxylic acid (e.g., via HATU/DMAP) to react with the benzoxazepine amine, monitoring temperature to avoid racemization .

- Protection/Deprotection : Protect hydroxyl or amine groups during reactions (e.g., tert-butyloxycarbonyl groups) to prevent side reactions .

- Validation : Confirm intermediates via LC-MS and H-NMR after each step to ensure fidelity .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC/GC-MS : Quantify purity (>95% recommended for biological assays) and detect residual solvents .

- NMR Spectroscopy : Assign peaks for the benzoxazepine ring (e.g., δ 4.2–4.5 ppm for OCH groups) and triethoxybenzamide (δ 1.2–1.4 ppm for CH) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, especially around the 3,3-dimethyl group .

Q. What experimental design principles apply to in vitro bioactivity studies of this compound?

- Methodological Answer :

- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC/EC values, using replicates (n ≥ 3) .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) to normalize solvent effects .

- Assay Compatibility : Verify solubility in assay buffers (e.g., PBS with 0.1% Tween-80) to avoid aggregation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for the triethoxybenzamide substituents?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified alkoxy chains (e.g., 3,4,5-trimethoxy or 3,4-difluoro derivatives) to assess electronic and steric effects .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding interactions between the triethoxy groups and target proteins .

- Data Integration : Cross-reference bioactivity data with logP values to correlate hydrophobicity and potency .

Q. What analytical challenges arise in detecting trace impurities or metabolites of this compound?

- Methodological Answer :

- High-Resolution MS : Employ HRMS (Q-TOF) to identify metabolites (e.g., O-deethylation products) with mass errors <5 ppm .

- Degradation Studies : Stress-test under acidic/oxidative conditions (e.g., 0.1M HCl or HO) to predict stability, using UPLC-PDA for quantification .

- Limitations : Note that low-abundance impurities (<0.1%) may require enrichment techniques (e.g., solid-phase extraction) .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and half-life to explain potency gaps .

- Metabolite Screening : Identify active/inactive metabolites via liver microsome assays .

- Target Engagement : Use techniques like CETSA (Cellular Thermal Shift Assay) to verify target binding in vivo .

Q. What strategies enhance the selectivity of this compound for its intended target versus off-target receptors?

- Methodological Answer :

- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .

- Molecular Dynamics (MD) Simulations : Simulate binding pocket interactions to guide structural modifications (e.g., adding methyl groups to reduce off-target binding) .

- Biochemical Counter-Screens : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to validate specificity .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported IC values across different laboratories?

- Methodological Answer :

- Standardize Protocols : Align assay conditions (pH, temperature, cell lines) and validate using a reference compound .

- Inter-Lab Collaboration : Share raw data (e.g., dose-response curves) to identify outliers .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability .

Q. Why might crystallography data conflict with computational docking predictions?

- Methodological Answer :

- Flexible Docking : Account for protein conformational changes using induced-fit docking models .

- Solvent Effects : Include explicit water molecules in simulations to mimic crystallographic conditions .

- Validation : Overlay docking poses with crystal structures to assess root-mean-square deviations (RMSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.